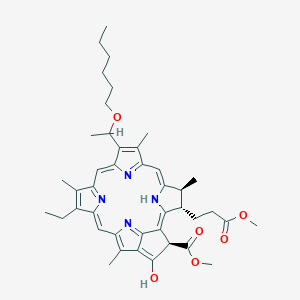
Methylpheophorbide-a-(hexyl-ether)
Description
Methylpheophorbide-a-(hexyl-ether) (CAS 149402-51-7), also known as Photochlor or Pyropheophorbide-α-hexyl-ether, is a semi-synthetic chlorophyll derivative optimized for photodynamic therapy (PDT). Its molecular formula is C₃₉H₄₈N₄O₄ (FW: 636.8), featuring a hexyl-ether modification at the C-3 position, which enhances lipophilicity and tumor-targeting capabilities . The compound exhibits strong absorption in the red spectrum (λmax: 660 nm), enabling deeper tissue penetration during light activation . Preclinical studies in tumor-bearing mice demonstrate its efficacy in PDT, with high singlet oxygen yield and selective accumulation in neoplastic tissues .
Properties
CAS No. |
128146-77-0 |
|---|---|
Molecular Formula |
C42H52N4O6 |
Molecular Weight |
708.9 g/mol |
IUPAC Name |
methyl (3R,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |
InChI |
InChI=1S/C42H52N4O6/c1-10-12-13-14-17-52-25(7)35-23(5)30-18-29-22(4)27(15-16-34(47)50-8)39(45-29)37-38(42(49)51-9)41(48)36-24(6)31(46-40(36)37)19-32-26(11-2)21(3)28(43-32)20-33(35)44-30/h18-20,22,25,27,38,45,48H,10-17H2,1-9H3/t22-,25?,27-,38+/m0/s1 |
InChI Key |
YSXJXWCZRCXKHU-RAECGGCMSA-N |
SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
Isomeric SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C([C@@H](C(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
Canonical SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
Synonyms |
methylpheophorbide-a-(hexyl-ether) MP-A-6E |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Photosensitizers
Structural and Photophysical Properties
Key Insights :
- Tissue Penetration : Methylpheophorbide-a-(hexyl-ether) and mTHPC absorb at longer wavelengths (>650 nm), outperforming Photofrin (630 nm) in treating deeper tumors .
- Lipophilicity : The hexyl-ether modification enhances cellular uptake compared to unmodified Pyropheophorbide-a or liposome-dependent Photofrin .
Pharmacokinetic and Efficacy Profiles
Methylpheophorbide-a-(hexyl-ether):
- Tumor Retention : Rapid accumulation in murine tumors, with peak efficacy observed within 24 hours post-administration .
- Vascular Retention : Similar to mTHPC, it exhibits prolonged vascular retention, enabling dual PDT efficacy peaks (early and late phases) .
Photofrin:
- Liposomal Formulations : Liposomal encapsulation improves tumor targeting but increases skin phototoxicity risks .
mTHPC (Temoporfin):
Preclinical and Clinical Outcomes
- Methylpheophorbide-a-(hexyl-ether: Achieved 80-90% tumor regression in canine oral squamous cell carcinoma models . Demonstrated lower skin phototoxicity than Photofrin in murine studies .
- Photofrin :
- mTHPC :
- Superior to Methylpheophorbide-a-(hexyl-ether) in head-and-neck cancers but requires precise light dosing to avoid necrosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


